molecular formula C16H32Cl3N3O B2593269 ({4-[2-(Dimethylamino)ethoxy]phenyl}methyl)[3-(dimethylamino)propyl]amine trihydrochloride CAS No. 1266686-17-2

({4-[2-(Dimethylamino)ethoxy]phenyl}methyl)[3-(dimethylamino)propyl]amine trihydrochloride

Cat. No. B2593269
CAS RN: 1266686-17-2
M. Wt: 388.8
InChI Key: NWCKWCKJWKLDTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

({4-[2-(Dimethylamino)ethoxy]phenyl}methyl)[3-(dimethylamino)propyl]amine trihydrochloride is a useful research compound. Its molecular formula is C16H32Cl3N3O and its molecular weight is 388.8. The purity is usually 95%.
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Scientific Research Applications

Clinical and Pharmacological Research

  • The clinical effects of a coronary vasodilator structurally related to the compound have been explored, demonstrating the importance of controlled studies and objective criteria in assessing the efficacy of new therapeutic agents (Sandler, 1960).

Molecular and Cellular Biochemistry

  • Research on carcinogenic heterocyclic amines in human urine highlighted the exposure to these compounds through diet and their potential to form endogenously, suggesting a continuous human exposure to potentially harmful amines in food (Ushiyama et al., 1991).

Neurochemistry and Neuropharmacology

  • Studies have explored the metabolic pathways and pharmacokinetics of amine-based drugs, providing insights into how similar compounds could be metabolized and utilized in the context of neurological research and potential therapeutic applications (Ellison et al., 1970).

Environmental Toxicology

  • The toxicological impact of certain amines and their surfactants has been assessed, offering a perspective on the potential environmental and health risks associated with exposure to such compounds (Hwang et al., 2015).

Dietary and Cancer Research

  • Investigations into the dietary intake of heterocyclic amines and their association with cancer risk have provided valuable data on the carcinogenic potential of these compounds, which could be relevant for assessing the safety and biological impact of structurally similar chemicals (Sinha et al., 2000).

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its physical and chemical properties, how it’s handled and stored, and the specific regulations governing its use. For instance, 2- [2- (Dimethylamino)ethoxy]ethanol and 3- (Dimethylamino)-1-propylamine , which could potentially be used in the synthesis of this compound, are associated with certain hazards, such as skin and eye irritation.

properties

IUPAC Name

N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-N',N'-dimethylpropane-1,3-diamine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O.3ClH/c1-18(2)11-5-10-17-14-15-6-8-16(9-7-15)20-13-12-19(3)4;;;/h6-9,17H,5,10-14H2,1-4H3;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCKWCKJWKLDTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNCC1=CC=C(C=C1)OCCN(C)C.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

({4-[2-(Dimethylamino)ethoxy]phenyl}methyl)[3-(dimethylamino)propyl]amine trihydrochloride

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